molecular formula C18H19N5O2S B12132552 N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12132552
M. Wt: 369.4 g/mol
InChI Key: UXFJYQDHRYFDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a triazole core substituted with a pyridin-3-yl group at position 5 and a methyl group at position 2. The acetamide moiety is linked to a 2-methoxy-5-methylphenyl group via a sulfanyl bridge. This structure is characteristic of bioactive molecules targeting enzymes or receptors through hydrogen bonding (pyridine nitrogen), π-π stacking (aromatic rings), and hydrophobic interactions (methyl/methoxy groups).

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O2S/c1-12-6-7-15(25-3)14(9-12)20-16(24)11-26-18-22-21-17(23(18)2)13-5-4-8-19-10-13/h4-10H,11H2,1-3H3,(H,20,24)

InChI Key

UXFJYQDHRYFDER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Methoxy-Methylphenyl Intermediate: This step involves the methylation of 2-methoxy-5-methylphenol using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Triazolyl Intermediate: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic conditions.

    Coupling Reaction: The final step involves coupling the methoxy-methylphenyl intermediate with the triazolyl intermediate using a thiol reagent in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or sulfanyl groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Alkyl halides, amines, and other nucleophiles under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Variations and Properties
Compound Name Triazole Substituents Aryl Group Substituents Biological Activity/Notes Reference
Target Compound 4-methyl, 5-(pyridin-3-yl) 2-methoxy-5-methylphenyl N/A (structural focus) -
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-allyl, 5-(pyridin-2-yl) 5-acetamido-2-methoxyphenyl Synthetic intermediate; no activity reported
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-2-yl) 4-chloro-2-methoxy-5-methylphenyl Increased lipophilicity (Cl substituent)
2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide (OLC-12) 4-ethyl, 5-(pyridin-3-yl) 4-isopropylphenyl Orco agonist (insect olfaction)
N-substituted aryl-2-({4-[(substituted aryl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Variable alkyl/aryl groups Variable substituted aryl Antimicrobial, antioxidant

Key Observations :

  • Pyridine Position : The pyridin-3-yl group in the target compound and OLC-12 may enhance binding to nicotinic acetylcholine receptors or insect olfactory co-receptors compared to pyridin-2-yl or pyridin-4-yl isomers .
  • Aryl Substituents : Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity and membrane permeability, whereas electron-donating groups (e.g., methoxy in the target compound) may enhance solubility .

Pharmacological Activity

Table 2: Comparative Bioactivity Data
Compound Class Activity Efficacy (Example) Mechanism/Notes Reference
Pyridin-3-yl triazoles Orco agonism (e.g., OLC-12) EC₅₀ = 1.2 µM (Culex quinquefasciatus) Modulates insect odorant receptors
Pyridin-4-yl triazoles Antimicrobial (e.g., KA3, KA9) MIC = 12.5 µg/mL (E. coli, S. aureus) Disrupts bacterial membrane integrity
Furan-substituted triazoles Anti-exudative (e.g., 3.1-3.21) 40–60% inhibition (vs. diclofenac at 8 mg/kg) Inhibits cyclooxygenase/prostaglandins

Notable Findings:

  • The target compound’s methoxy and methyl groups may limit antimicrobial potency compared to derivatives with electron-withdrawing substituents (e.g., nitro or chloro groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.